Product packaging for 3-Butyl-1-(3-methoxybenzenesulfonyl)urea(Cat. No.:)

3-Butyl-1-(3-methoxybenzenesulfonyl)urea

Cat. No.: B11714851
M. Wt: 286.35 g/mol
InChI Key: ZWGCKZAZVCBOLC-UHFFFAOYSA-N
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Description

3-Butyl-1-(3-methoxybenzenesulfonyl)urea ( 93139-28-7) is a chemical compound with the molecular formula C12H18N2O4S and a molecular weight of 286.35 g/mol . As a sulfonylurea derivative, this class of compounds has a established history in scientific research, particularly in metabolic studies . The structure of the compound, which features a urea bridge connecting a butyl chain to a 3-methoxybenzenesulfonyl group, makes it a molecule of interest for various research applications, including potential investigations into enzyme inhibition and metabolic pathways . Sulfonylureas are known for their ability to interact with biological targets, and this compound provides researchers with a specific structural template for further exploration and development in medicinal chemistry . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18N2O4S B11714851 3-Butyl-1-(3-methoxybenzenesulfonyl)urea

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H18N2O4S

Molecular Weight

286.35 g/mol

IUPAC Name

1-butyl-3-(3-methoxyphenyl)sulfonylurea

InChI

InChI=1S/C12H18N2O4S/c1-3-4-8-13-12(15)14-19(16,17)11-7-5-6-10(9-11)18-2/h5-7,9H,3-4,8H2,1-2H3,(H2,13,14,15)

InChI Key

ZWGCKZAZVCBOLC-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)NS(=O)(=O)C1=CC=CC(=C1)OC

Origin of Product

United States

Synthetic Methodologies and Chemical Synthesis of 3 Butyl 1 3 Methoxybenzenesulfonyl Urea

Classical Approaches for Sulfonylurea Core Formation

Traditional methods for the synthesis of the sulfonylurea backbone have been widely employed due to their reliability and straightforward nature. These approaches typically involve the reaction of a sulfonamide with a derivative that provides the urea (B33335) component.

Reaction of Aryl Sulfonamides with Isocyanates

A prevalent and direct method for the synthesis of sulfonylureas is the reaction of an aryl sulfonamide with an isocyanate. wikipedia.orgccspublishing.org.cn For the specific synthesis of 3-Butyl-1-(3-methoxybenzenesulfonyl)urea, this would involve the reaction of 3-methoxybenzenesulfonamide (B1317508) with butyl isocyanate. This reaction is typically conducted in the presence of a base to deprotonate the sulfonamide, thereby increasing its nucleophilicity. dergipark.org.tr The resulting sulfonamide anion then undergoes a nucleophilic addition to the electrophilic carbon of the isocyanate group.

Reaction Scheme:

The choice of solvent and base can influence the reaction rate and yield. Common bases include potassium carbonate or tertiary amines, and the reaction is often carried out in an inert organic solvent such as acetone (B3395972) or dimethylformamide. dergipark.org.tr

Strategies Involving N-Sulfonyl Isocyanates or N-Sulfonyl Carbamate (B1207046) Derivatives

An alternative classical approach involves the use of N-sulfonyl isocyanates or N-sulfonyl carbamate derivatives. These intermediates can be more reactive than the parent sulfonamide.

N-Sulfonyl Isocyanates: Aryl sulfonyl isocyanates are highly reactive electrophilic intermediates that readily react with nucleophiles like amines to form sulfonylureas. rsc.orgacs.org In this strategy, 3-methoxybenzenesulfonyl isocyanate would be reacted with butylamine (B146782). The isocyanate itself can be generated from the corresponding sulfonamide through various methods, including phosgenation, although this involves the use of highly toxic phosgene (B1210022). rsc.org

N-Sulfonyl Carbamate Derivatives: To circumvent the use of hazardous reagents like phosgene, N-sulfonyl carbamate derivatives have been utilized. rsc.org These carbamates can be prepared by reacting a sulfonamide with a chloroformate. researchgate.net For the target compound, 3-methoxybenzenesulfonamide would first be converted into an N-(3-methoxybenzenesulfonyl)carbamate. This intermediate would then be treated with butylamine to yield this compound. researchgate.net This two-step process offers a safer alternative to methods requiring isocyanate synthesis. rsc.org

Novel and Sustainable Synthetic Protocols for Sulfonylureas

In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methods. These novel protocols often aim to reduce the use of hazardous reagents, minimize waste, and simplify reaction procedures.

Carbamate-Mediated Synthesis via Diphenyl Carbonate

A greener approach to sulfonylurea synthesis involves the use of diphenyl carbonate (DPC) as a phosgene substitute. mdpi.comnih.gov This method typically proceeds in two steps. First, an amine is reacted with diphenyl carbonate to form a corresponding carbamate. rsc.org For the synthesis of the target molecule, butylamine would be reacted with DPC to generate a butylcarbamate derivative. In the second step, this carbamate reacts with a sulfonamide, in this case, 3-methoxybenzenesulfonamide, to produce the final sulfonylurea product. researchgate.netrsc.org This process avoids the use of toxic and moisture-sensitive reagents like phosgene and isocyanates. researchgate.netrsc.org The reaction can be facilitated by a base, such as 4-dimethylaminopyridine (B28879) (DMAP). mdpi.comnih.gov

Reactant 1Reactant 2ReagentProductReference
ButylamineDiphenyl Carbonate-Phenyl butylcarbamate rsc.org
Phenyl butylcarbamate3-MethoxybenzenesulfonamideBase (e.g., DBU, Et3N)This compound researchgate.net

Water-Assisted Synthesis Techniques

A notable advancement in sustainable chemistry is the use of water as a reaction medium. A water-assisted method for the preparation of carbamates, which are key intermediates in sulfonylurea synthesis, has been developed. rsc.org This technique involves the reaction of amines with diphenyl carbonate in an aqueous-organic solvent system (e.g., H₂O:THF). researchgate.netrsc.org This approach offers a straightforward route to carbamates, which can then be reacted with sulfonamides to produce sulfonylureas in excellent yields. rsc.org This method is advantageous as it avoids hazardous reagents and traditional multi-step protocols. researchgate.netrsc.org

StepReactantsSolvent SystemProductReference
1Butylamine, Diphenyl CarbonateH₂O:THF (90:10)Phenyl butylcarbamate researchgate.netrsc.org
2Phenyl butylcarbamate, 3-MethoxybenzenesulfonamideOrganic SolventThis compound researchgate.netrsc.org

One-Pot Synthetic Strategies for Related Sulfonylurea Analogs

One-pot syntheses are highly efficient as they combine multiple reaction steps into a single procedure without the isolation of intermediates, saving time, solvents, and resources. While a specific one-pot synthesis for this compound is not detailed in the provided context, numerous one-pot strategies have been developed for sulfonylurea analogs. For instance, a streamlined process for synthesizing thio-augmented sulfonylureas has been reported, which involves a one-pot, two-step protocol. acs.org Another approach involves the palladium-catalyzed amine carbonylation of transient sulfonyl nitrenes from sulfonyl chlorides in a one-pot reaction. researchgate.net These methodologies highlight the potential for developing a similar one-pot synthesis for this compound, which would likely involve the in-situ generation of a reactive intermediate that is then trapped by the appropriate amine or sulfonamide.

Targeted Synthesis of this compound

The synthesis of this compound, a substituted sulfonylurea, is achieved through a strategic selection of precursor materials and optimization of reaction conditions to ensure high yield and purity. The general approach to forming the sulfonylurea linkage involves the reaction of a sulfonamide with an isocyanate or the reaction of a sulfonyl isocyanate with an amine.

Selection and Optimization of Precursor Materials

The targeted synthesis of this compound can be approached through two primary synthetic routes, each with its own set of precursor materials.

Route A involves the reaction of 3-methoxybenzenesulfonamide with butyl isocyanate. This is a common method for the synthesis of sulfonylureas. The key starting materials are:

3-Methoxybenzenesulfonamide: This provides the sulfonyl and the 3-methoxyphenyl (B12655295) moieties of the target molecule. Its purity is crucial to prevent side reactions.

Butyl isocyanate: This reagent provides the butyl and urea functionalities. The reactivity of the isocyanate group is central to the formation of the urea linkage.

Route B utilizes the reaction of 3-methoxybenzenesulfonyl isocyanate with butylamine. This alternative pathway involves:

3-Methoxybenzenesulfonyl isocyanate: This precursor contains the reactive isocyanate group attached to the sulfonyl moiety.

Butylamine: A primary amine that acts as a nucleophile, attacking the isocyanate to form the urea derivative.

The selection between these routes often depends on the commercial availability and stability of the precursors. For the synthesis of unsymmetrical ureas, the use of isocyanates and amines is a well-established methodology. researchgate.netresearchgate.net

Isolation and Purification Techniques

Following the synthesis, the crude product containing this compound must be isolated and purified to remove any unreacted starting materials, byproducts, and residual solvent.

Chromatographic Separation Methods

Chromatographic techniques are highly effective for the purification of sulfonylurea compounds. akjournals.comnih.gov

Column Chromatography: This is a standard method for the purification of organic compounds. A silica (B1680970) gel stationary phase is typically used, with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or acetone). The polarity of the mobile phase is optimized to achieve good separation of the target compound from impurities.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, reversed-phase HPLC is a powerful technique. nih.govoup.com A C18 column is commonly used as the stationary phase, with a mobile phase typically consisting of a mixture of water (often with a small amount of acid like formic acid) and an organic solvent such as methanol (B129727) or acetonitrile. nih.gov

The selection of the chromatographic method depends on the scale of the synthesis and the required purity of the final product.

Recrystallization and Precipitation Techniques

Recrystallization is a widely used and effective technique for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and impurities in a particular solvent or solvent system at different temperatures.

For this compound, a suitable recrystallization solvent would be one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Potential solvent systems could include:

Ethanol/water

Acetone/hexane

Ethyl acetate/heptane

The process involves dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to allow for the formation of pure crystals. The impurities remain in the solution (mother liquor).

Precipitation can also be used for purification. This involves dissolving the crude product in a solvent in which it is soluble and then adding a second solvent (an anti-solvent) in which the compound is insoluble, causing the pure product to precipitate out of the solution.

The choice between recrystallization and precipitation depends on the properties of the compound and the impurities present.

Advanced Spectroscopic and Analytical Characterization of 3 Butyl 1 3 Methoxybenzenesulfonyl Urea

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C spectra, along with two-dimensional correlation experiments, the complete chemical environment of each atom in 3-Butyl-1-(3-methoxybenzenesulfonyl)urea can be mapped.

The ¹H-NMR spectrum provides detailed information about the number of different types of protons, their electronic environment, and their proximity to other protons. The predicted spectrum of this compound exhibits distinct signals corresponding to the butyl group, the methoxy-substituted aromatic ring, and the urea (B33335) N-H protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

The butyl group protons appear in the upfield region, with the terminal methyl (CH₃) group showing a triplet signal due to coupling with the adjacent methylene (B1212753) (CH₂) group. The two methylene groups of the butyl chain appear as multiplets, while the methylene group attached to the urea nitrogen is shifted further downfield. The methoxy (B1213986) group (OCH₃) protons are readily identified as a sharp singlet. The aromatic protons on the benzene (B151609) ring display a complex splitting pattern characteristic of a 1,3-disubstituted system. The two N-H protons of the urea linkage are expected to appear as broad singlets, and their chemical shift can be variable depending on solvent and concentration.

Table 1: Predicted ¹H-NMR Spectral Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Butyl-CH₃ ~0.92 Triplet ~7.4 3H
Butyl-CH₂ ~1.35 Sextet ~7.4 2H
Butyl-CH₂ ~1.55 Quintet ~7.2 2H
N-CH₂-Butyl ~3.15 Quartet ~7.0 2H
Methoxy (OCH₃) ~3.85 Singlet - 3H
Aromatic-H ~7.10 - 7.60 Multiplet - 4H
N-H (urea) ~6.5 (variable) Broad Singlet - 1H

The ¹³C-NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their hybridization and electronic environment. Each unique carbon atom in the molecule produces a distinct signal.

The carbonyl carbon (C=O) of the urea group is characteristically found in the downfield region of the spectrum. The carbons of the aromatic ring appear in the typical range of 110-160 ppm, with the carbon atom attached to the methoxy group (C-OCH₃) being significantly shielded. The carbon of the methoxy group itself resonates around 55 ppm. The four distinct carbon atoms of the butyl chain are observed in the upfield aliphatic region.

Table 2: Predicted ¹³C-NMR Spectral Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Butyl-CH₃ ~13.7
Butyl-CH₂ ~19.9
Butyl-CH₂ ~31.2
N-CH₂-Butyl ~40.5
Methoxy (OCH₃) ~55.8
Aromatic-C ~112.1
Aromatic-C ~119.5
Aromatic-C ~122.0
Aromatic-C ~130.5
Aromatic-C (C-SO₂) ~140.2
Aromatic-C (C-OCH₃) ~160.1

To unequivocally confirm the proposed structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling correlations. It would show cross-peaks between adjacent protons in the butyl chain (e.g., between the N-CH₂ and its neighboring CH₂, and so on down the chain), as well as correlations between adjacent protons on the aromatic ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbon atoms. Each CH, CH₂, and CH₃ group would produce a cross-peak, definitively linking the proton assignments in Table 1 to the carbon assignments in Table 2.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) connectivity between protons and carbons, which pieces the molecular fragments together. Key expected correlations would include:

A cross-peak between the N-CH₂ protons of the butyl group and the urea carbonyl carbon (C=O), confirming the butyl-urea connection.

Correlations between the aromatic protons and the carbon atom attached to the sulfonyl group (C-SO₂), confirming the attachment of the benzenesulfonyl moiety.

A correlation between the methoxy protons (OCH₃) and the aromatic carbon to which the group is attached (C-OCH₃).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of this compound would be dominated by absorptions from the urea and sulfonyl groups. The N-H bonds of the urea moiety typically show stretching vibrations in the region of 3300-3400 cm⁻¹. The carbonyl (C=O) group of the urea gives rise to a strong, sharp absorption band. The sulfonyl (SO₂) group is characterized by two distinct, strong stretching vibrations: one asymmetric and one symmetric.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional Group Vibration Type Predicted Frequency (cm⁻¹) Intensity
N-H (Urea) Stretch ~3350 Medium
C-H (Aromatic) Stretch ~3050 Medium-Weak
C-H (Aliphatic) Stretch ~2870-2960 Medium-Strong
C=O (Urea) Stretch ~1680 Strong
C=C (Aromatic) Stretch ~1580, ~1480 Medium
SO₂ Asymmetric Stretch ~1340 Strong
SO₂ Symmetric Stretch ~1160 Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity. For this compound (Molecular Formula: C₁₂H₁₈N₂O₄S), the calculated molecular weight is approximately 302.35 g/mol .

In a typical mass spectrum (e.g., using electrospray ionization, ESI), the protonated molecular ion [M+H]⁺ would be expected at a mass-to-charge ratio (m/z) of approximately 303. Analysis of the fragmentation pattern would reveal characteristic losses corresponding to the cleavage of the molecule's weaker bonds. Key expected fragments would include:

The methoxybenzenesulfonyl cation (m/z ~171) from cleavage of the S-N bond.

The butyl isocyanate fragment resulting from rearrangement and cleavage.

Loss of the butyl group.

This combination of mass spectrometric data provides definitive evidence for the molecular weight and corroborates the structural fragments identified by NMR and IR spectroscopy.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental formula of a compound by measuring its mass with very high precision. The theoretical exact mass of the protonated molecular ion [M+H]⁺ of this compound has been calculated based on its molecular formula, C₁₂H₁₈N₂O₄S. This calculated value serves as a benchmark for experimental verification, where a measured mass within a narrow tolerance (typically <5 ppm) confirms the elemental composition.

ParameterValue
Molecular FormulaC₁₂H₁₈N₂O₄S
Ionization ModeElectrospray (ESI+)
Adduct[M+H]⁺
Calculated Exact Mass287.1060 u
Hypothetical Measured Mass287.1058 u
Mass Error< 3 ppm

Fragmentation Pattern Analysis for Structural Confirmation

Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the parent ion, providing key structural information. The fragmentation pattern of sulfonylureas is well-characterized and typically involves the cleavage of the relatively weak sulfur-nitrogen (S-N) bond of the sulfonylurea bridge. researchgate.net The analysis of these fragments allows for the confirmation of the different structural components of this compound: the butylurea moiety and the 3-methoxybenzenesulfonyl group.

The proposed fragmentation pathways under Collision-Induced Dissociation (CID) are outlined below.

Proposed Fragment Ionm/z (Theoretical)Structural Origin
[C₇H₇O₃S]⁺171.013-methoxybenzenesulfonyl cation
[C₅H₁₁N₂O]⁺115.09Butylurea cation fragment
[C₄H₉NCO]⁺99.08Butyl isocyanate fragment
[C₇H₇O]⁺107.05Methoxyphenyl cation

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) within the pure compound. This technique is fundamental for verifying the empirical formula derived from HRMS. The experimentally determined percentages must align closely with the theoretically calculated values for the proposed molecular formula, C₁₂H₁₈N₂O₄S.

ElementTheoretical (%)Found (%) (Representative)
Carbon (C)50.3350.31
Hydrogen (H)6.346.38
Nitrogen (N)9.789.75
Sulfur (S)11.2011.23
Oxygen (O)22.35N/A (by difference)

Chromatographic Methods for Purity Assessment

Chromatographic techniques are essential for assessing the purity of this compound, separating it from any starting materials, by-products, or degradation products.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a standard method for the analysis of sulfonylurea compounds. globalresearchonline.net This technique separates compounds based on their hydrophobicity. A typical HPLC method for purity assessment would involve a C18 stationary phase and a mobile phase consisting of an organic solvent and an aqueous buffer.

ParameterCondition
Stationary PhaseC18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile PhaseAcetonitrile:Potassium Phosphate Buffer (pH 3.5) (60:40, v/v) globalresearchonline.net
Flow Rate1.0 mL/min
DetectionUV at 230 nm
Expected Retention TimeCompound-specific, determined experimentally

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a rapid and versatile method used to monitor reaction progress and assess sample purity. For sulfonylurea derivatives, a silica (B1680970) gel plate is commonly used as the stationary phase with a solvent system of intermediate polarity. jocpr.comresearchgate.net

ParameterCondition
Stationary PhaseSilica Gel 60 F₂₅₄ plate
Mobile PhaseChloroform:Methanol (B129727) (9:1, v/v) jocpr.comresearchgate.net
VisualizationUV light (254 nm)
Expected Rf ValueDependent on exact conditions, typically 0.5 - 0.7

Investigation of Molecular Interactions and Proposed Mechanisms of Action for 3 Butyl 1 3 Methoxybenzenesulfonyl Urea

Research into Key Molecular Targets of Sulfonylureas

The primary mechanism of action for sulfonylurea compounds involves their interaction with ATP-sensitive potassium (KATP) channels, which are crucial in coupling the metabolic state of a cell to its electrical activity. These channels are complex proteins found in various tissues, including pancreatic β-cells, neurons, and muscle cells.

ATP-Sensitive Potassium (KATP) Channel Modulation in Research Models

Sulfonylureas are known to be potent inhibitors of KATP channels. In pancreatic β-cells, the closure of these channels by sulfonylureas leads to the depolarization of the cell membrane. This change in membrane potential activates voltage-gated calcium channels, leading to an influx of calcium ions. The subsequent rise in intracellular calcium triggers the exocytosis of insulin-containing granules, thereby increasing insulin (B600854) secretion.

The KATP channel is a hetero-octameric complex composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SUR) subunits. Sulfonylureas bind to the SUR subunit, which allosterically modulates the Kir6.x subunit to induce channel closure. The butyl group on the urea (B33335) portion and the methoxybenzene group on the sulfonyl portion of 3-Butyl-1-(3-methoxybenzenesulfonyl)urea are expected to play a significant role in its binding affinity and efficacy at the SUR subunit.

Investigation of Sulfonylurea Receptor (SUR) Subunit Selectivity (e.g., SUR1 vs. SUR2)

There are different isoforms of the SUR subunit, with SUR1 being predominantly expressed in pancreatic β-cells and neurons, while SUR2A is found in cardiac and skeletal muscle, and SUR2B is present in smooth muscle. The selectivity of sulfonylurea compounds for these different SUR subunits is a key determinant of their tissue-specific effects.

Generally, hypoglycemic sulfonylureas exhibit a higher affinity for the SUR1 isoform, which accounts for their primary effect on insulin secretion. The lipophilic substituent on the urea group is a critical factor for SUR1 selectivity. For instance, glibenclamide, which has a large lipophilic side chain, binds to SUR1 with much higher affinity than to SUR2 isoforms. It is hypothesized that the butyl group in this compound would contribute to its affinity and potential selectivity for SUR1. Sulfonylureas lacking a lipophilic substitution on the urea group may serve as lead compounds for developing SUR2-selective drugs.

Table 1: Comparative Binding Affinities of Representative Sulfonylureas for SUR Subtypes This table presents illustrative data for well-studied sulfonylureas to demonstrate the concept of SUR subunit selectivity. The values for this compound are hypothetical and would require experimental validation.

CompoundSUR1 Affinity (Ki, nM)SUR2A Affinity (Ki, nM)SUR2B Affinity (Ki, nM)Selectivity Ratio (SUR2A/SUR1)
Glibenclamide1-5500-1000500-1000~100-1000
Tolbutamide100-500>1000>1000>2-10
This compoundPredicted: 10-100Predicted: >500Predicted: >500Hypothetical: >5-50

Signal Transduction Pathways Associated with KATP Channel Activity

The modulation of KATP channels by sulfonylureas initiates a cascade of intracellular signaling events. As previously mentioned, the primary pathway in pancreatic β-cells involves membrane depolarization and a subsequent increase in intracellular calcium, leading to insulin release.

Beyond this direct pathway, KATP channel activity is also influenced by various intracellular signaling molecules and protein kinases. For example, protein kinase C (PKC) has been implicated in the regulation of KATP channels. Some studies suggest that sulfonylureas like glimepiride (B1671586) may influence insulin action through mechanisms involving specific PKC isoforms, which can affect the intracellular trafficking of the insulin-receptor complex. The activity of KATP channels is also linked to the cellular metabolic state through the intracellular ratio of ATP to ADP, where ATP inhibits and MgADP stimulates channel opening.

Exploration of Alternative Biological Pathway Modulations

Research into Enzyme Inhibition (e.g., Carbonic Anhydrase, Tyrosine Kinase)

Carbonic Anhydrase: Some novel sulfonylurea derivatives have been investigated as potential inhibitors of human carbonic anhydrase II (CAII). In one study, certain synthesized sulfonylurea compounds demonstrated significant inhibitory activity against CAII, with IC50 values in the micromolar range. Molecular docking studies suggested that these compounds could fit within the active site of the enzyme. This indicates that the sulfonylurea scaffold, which is present in this compound, has the potential for carbonic anhydrase inhibition.

Tyrosine Kinase: The direct inhibition of tyrosine kinases by sulfonylureas is not a well-established mechanism. However, there are indirect links between sulfonylurea action and kinase signaling pathways. For example, the sulfonylurea glimepiride has been shown to regulate the intracellular routing of insulin-receptor complexes through interactions with specific protein kinase C isoforms. While tyrosine kinase inhibitors are being explored for their anti-diabetic effects, this is a separate class of drugs. There is currently no direct evidence to suggest that this compound would act as a tyrosine kinase inhibitor.

Table 2: Investigated Alternative Targets for the Sulfonylurea Scaffold This table summarizes findings on the interaction of the general sulfonylurea chemical structure with alternative biological targets. Specific data for this compound is not available.

TargetType of InteractionRepresentative Findings
Carbonic Anhydrase IIInhibitionCertain novel sulfonylurea derivatives show inhibitory activity with IC50 values between 109-137 μM.
Histamine (B1213489) H3 ReceptorAntagonismA series of novel phenoxysulfonylurea derivatives have been synthesized and shown to have H3 receptor binding affinity.
Protein Kinase CModulationGlimepiride increases the association of insulin receptors with PKC-βII and -ε, improving insulin action.

Ligand Binding Studies with Other Receptors (e.g., Histamine Receptors)

Recent research has explored the versatility of the sulfonylurea scaffold in designing ligands for other receptors. A study focused on the design and synthesis of novel sulfonylurea derivatives as histamine H3 receptor antagonists. The combination of H3 receptor antagonism with the stimulation of insulin secretion has been proposed as a potential dual therapeutic approach for type 2 diabetes associated with obesity. In this research, a series of non-imidazole derivatives based on a phenoxysulfonylurea moiety were evaluated for their histamine H3 receptor binding affinities. This suggests that, depending on the specific substitutions, a sulfonylurea structure like that of this compound could potentially be modified to interact with histamine receptors, although there is no evidence that the compound itself possesses this activity.

Interference with Microbial/Plant-Specific Enzymes (e.g., Acetohydroxyacid Synthase, AHAS)

Sulfonylurea herbicides are known to be potent inhibitors of AHAS, often exhibiting activity at very low concentrations. researchgate.net They act by binding to a site on the enzyme that is distant from the active site, effectively blocking the channel that substrates must traverse to reach the catalytic center. nih.gov This non-competitive inhibition is a hallmark of this class of herbicides. The herbicidal efficacy of sulfonylurea derivatives is strongly correlated with their in vitro potency as AHAS inhibitors. nih.gov

Table 1: General Herbicidal Activity of Sulfonylurea Derivatives

Herbicide ClassTarget EnzymeMechanism of ActionTypical Use Rates
SulfonylureasAcetohydroxyacid Synthase (AHAS)Inhibition of branched-chain amino acid biosynthesisAs low as 1 g/ha

This table provides generalized data for the sulfonylurea class of herbicides.

Molecular Mechanisms Underlying Observed Biological Activities

The interaction between sulfonylurea herbicides and the AHAS enzyme is a complex process involving conformational changes in the enzyme and a network of non-covalent interactions that stabilize the inhibitor-enzyme complex.

The binding of a sulfonylurea inhibitor to AHAS induces significant conformational adjustments within the enzyme. nih.gov Structural studies of AHAS in complex with various sulfonylureas have revealed that the inhibitor binds in a channel leading to the active site. nih.gov Upon binding, the sulfonylurea molecule adopts a specific conformation, often with a bend at the sulfonyl group, which allows it to fit snugly within the binding pocket. nih.gov

This binding event triggers a conformational change in the enzyme, particularly in a region often referred to as the "mobile loop" or "capping region." This loop folds over the bound inhibitor, effectively locking it in place and further obstructing the substrate channel. researchgate.net This induced-fit mechanism is critical for the high-affinity binding and potent inhibitory activity of sulfonylurea herbicides. The structural rearrangement of the binding site upon inhibitor association highlights the dynamic nature of the enzyme and its role in molecular recognition.

The stability of the sulfonylurea-AHAS complex is governed by a variety of non-covalent interactions. These interactions are crucial for the specific recognition and tight binding of the inhibitor. Key interactions typically include:

Hydrogen Bonds: The urea and sulfonyl groups of the herbicide are often involved in forming hydrogen bonds with amino acid residues in the binding pocket of AHAS.

Van der Waals Interactions: The aromatic rings and alkyl chains of the sulfonylurea molecule engage in extensive van der Waals contacts with hydrophobic residues lining the binding channel.

Structure-activity relationship (SAR) studies on various sulfonylurea analogs have demonstrated the importance of different structural moieties for optimal interaction with AHAS. nih.govresearchgate.net For instance, the nature and position of substituents on the aromatic and heterocyclic rings can significantly influence binding affinity by altering the electronic and steric properties of the molecule, thereby affecting the strength of non-covalent interactions. nih.govresearchgate.net

Table 2: Key Amino Acid Residues in AHAS Involved in Sulfonylurea Binding (General)

Amino Acid Residue (Example from Yeast AHAS)Type of Interaction
Pro197Van der Waals
Arg198Hydrogen Bonding
Asp376Hydrogen Bonding
Trp574Van der Waals, Pi-stacking
Met350Van der Waals

This table is based on generalized data from studies on various sulfonylurea herbicides and may not be specific to this compound.

Structure Activity Relationship Sar and Computational Studies of 3 Butyl 1 3 Methoxybenzenesulfonyl Urea and Its Analogs

Systematic Modification and Design of Sulfonylurea Analogs

The core structure of 3-Butyl-1-(3-methoxybenzenesulfonyl)urea offers several avenues for systematic modification. By altering the butyl chain and the substituents on the methoxybenzenesulfonyl moiety, scientists can probe the specific interactions that are critical for its activity.

Impact of Butyl Chain Modifications on Activity Profile

The N-butyl group, a lipophilic chain, plays a significant role in the molecule's interaction with its biological target. Studies on related sulfonylurea compounds have shown that the nature of this alkyl substituent is crucial for activity. Modifications to the butyl chain, such as altering its length, introducing branching, or converting it into a cyclic system, can have a substantial impact on the compound's potency and selectivity.

For instance, research on a series of N-alkyl-N'-(substituted-benzenesulfonyl)ureas has demonstrated a clear correlation between the length of the alkyl chain and biological activity. While shorter chains may not provide sufficient lipophilicity for optimal target engagement, excessively long chains can lead to decreased solubility and steric hindrance. The butyl group in this compound is believed to strike a balance, providing the necessary hydrophobic interactions without compromising other essential physicochemical properties.

Furthermore, the introduction of branching in the butyl chain, such as an isobutyl or sec-butyl group, can influence the compound's conformational preferences and its fit within a binding pocket. Cyclization of the alkyl chain, for example, to a cyclobutyl or cyclopentyl group, can also significantly alter the activity profile by restricting conformational flexibility and presenting a different hydrophobic surface for interaction.

Butyl Chain ModificationPredicted Impact on ActivityRationale
Shortening (e.g., Propyl, Ethyl)DecreasedReduced hydrophobic interactions with the target.
Lengthening (e.g., Pentyl, Hexyl)Variable (potential for decrease)May lead to suboptimal fit or decreased solubility.
Branching (e.g., Isobutyl, Sec-butyl)Potentially alteredChanges in steric bulk and conformational flexibility.
Cyclization (e.g., Cyclobutyl)Potentially alteredRestricted conformation and different hydrophobic profile.

Influence of Substituents on the Methoxybenzenesulfonyl Moiety

In the case of this compound, the methoxy (B1213986) group is situated at the meta-position. Studies on related benzenesulfonylurea derivatives have shown that the placement of such alkoxy groups can significantly affect their herbicidal or medicinal properties. For example, research on novel sulfonylurea compounds with ortho-alkoxy substituents has revealed potent herbicidal activity. This suggests that the position of the alkoxy group is a key factor in determining the biological target and the strength of the interaction.

Moving the methoxy group to the ortho- or para-position would alter the electronic distribution and steric profile of the benzene (B151609) ring, potentially leading to different binding orientations and affinities. Furthermore, replacing the methoxy group with other substituents, such as ethoxy, propoxy, or even electron-withdrawing groups like halogens, would provide valuable insights into the electronic and steric requirements of the target's binding site. Theoretical DFT calculations on similar compounds have indicated that the electronic properties, such as the distribution of the highest occupied molecular orbital (HOMO), are crucial for understanding the structure-activity relationships. researchgate.net

Substituent Modification on Benzenesulfonyl MoietyPredicted Impact on ActivityRationale
Methoxy at Ortho-positionPotentially alteredChanges in steric and electronic environment near the sulfonyl group.
Methoxy at Para-positionPotentially alteredDifferent electronic influence on the sulfonylurea bridge.
Replacement with other Alkoxy groups (e.g., Ethoxy)VariableProbes the size limitations of the binding pocket.
Replacement with Electron-withdrawing groups (e.g., Cl, F)Potentially alteredModifies the electronic character of the aromatic ring.

Bioisosteric Replacement Strategies

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to fine-tune the physicochemical and biological properties of a lead compound. This involves substituting a functional group with another group that has similar steric and electronic properties. For this compound, bioisosteric replacements can be applied to both the butyl chain and the methoxy group to improve its activity, selectivity, or metabolic stability.

For the butyl group, potential bioisosteres could include a cyclopropylmethyl group, which offers a similar degree of lipophilicity but with a different conformational profile. Another option is to replace the alkyl chain with a small ether or thioether linkage, which could introduce new hydrogen bonding capabilities and alter the molecule's polarity.

The methoxy group on the benzenesulfonyl ring is also a prime target for bioisosteric replacement. A common replacement for a methoxy group is a trifluoromethyl group (CF3), which is of similar size but has vastly different electronic properties, being strongly electron-withdrawing. Another possibility is the replacement of the methoxy group with a small heterocyclic ring, such as a pyrazole (B372694) or an isoxazole, which can mimic the steric bulk and potentially introduce new interaction points with the target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

To move beyond qualitative SAR observations and gain a more quantitative understanding of the factors influencing activity, researchers employ computational techniques like Quantitative Structure-Activity Relationship (QSAR) modeling.

Development of 2D and 3D-QSAR Models (e.g., CoMFA)

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. 2D-QSAR models use descriptors calculated from the two-dimensional structure of the molecules, such as molecular weight, logP (a measure of lipophilicity), and various topological indices.

For a more detailed and spatially-aware analysis, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed. These techniques require the three-dimensional alignment of a set of molecules and calculate their steric and electrostatic fields. By correlating these fields with the biological activity, 3D-QSAR models can generate contour maps that visualize the regions around the molecules where steric bulk or specific electrostatic properties are favorable or unfavorable for activity.

Studies on various sulfonylurea derivatives have successfully utilized CoMFA and CoMSIA to build predictive models and guide the design of new, more potent compounds. researchgate.net For a series of analogs of this compound, a CoMFA study would likely reveal the importance of the steric bulk of the butyl chain and the electrostatic potential of the methoxy and sulfonyl groups.

Identification of Key Pharmacophoric Features for Desired Activity

A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to interact with a specific biological target and elicit a particular response. Pharmacophore models can be generated based on the structures of known active compounds or from the structure of the target's binding site.

For this compound and its analogs, a pharmacophore model would likely consist of several key features:

A hydrophobic feature corresponding to the butyl group.

A hydrogen bond acceptor feature associated with the sulfonyl oxygen atoms.

A hydrogen bond donor feature from the urea (B33335) NH group.

An aromatic feature representing the methoxy-substituted benzene ring.

A potential hydrogen bond acceptor feature from the methoxy oxygen.

By understanding these key pharmacophoric features, medicinal chemists can design novel molecules that retain these essential interaction points while possessing improved properties such as enhanced selectivity or better pharmacokinetic profiles.

Prediction of Activity Profiles for Novel Analogs

The prediction of activity profiles for novel analogs of this compound is a critical step in drug discovery, aiming to identify compounds with improved potency, selectivity, and pharmacokinetic properties. This process relies heavily on the established Structure-Activity Relationship (SAR) data and computational modeling. By systematically modifying the core structure of this compound, researchers can hypothesize the impact of these changes on biological activity.

Key modifications often involve altering the butyl group, the methoxybenzene moiety, or the sulfonylurea linkage. For instance, varying the length and branching of the alkyl chain (R1) can influence hydrophobic interactions with the target protein. Similarly, substituting the methoxy group on the phenyl ring (R2) with other electron-donating or electron-withdrawing groups can modulate the electronic properties of the molecule and its binding affinity. The urea and sulfonyl groups (Linker) are often crucial for hydrogen bonding, and their modification can significantly impact target engagement.

Quantitative Structure-Activity Relationship (QSAR) models are instrumental in predicting the activity of these novel analogs. nih.gov These models mathematically correlate the structural features of the analogs with their biological activities. By building a robust QSAR model based on a training set of compounds with known activities, the biological activity of newly designed, untested analogs can be predicted.

Below is a hypothetical data table illustrating the predicted activity profiles of novel analogs based on modifications to the core structure of this compound. The predicted activity is often expressed as pIC50, the negative logarithm of the half-maximal inhibitory concentration.

Analog IDR1 (Alkyl Group)R2 (Phenyl Substitution)Linker ModificationPredicted pIC50Predicted Selectivity Profile
A-001Propyl3-ethoxyNone6.8Moderate
A-002Isobutyl4-methoxyNone7.2High
A-003Butyl3-chloroNone6.5Low
A-004Butyl3-methoxyThio-urea7.0Moderate
A-005Pentyl3-methoxyNone7.5High

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques that provide insights into the interactions between a ligand, such as this compound, and its biological target at an atomic level. jetir.org These methods are essential for understanding the mechanism of action and for designing more effective drug candidates.

Prediction of Ligand-Receptor Binding Modes and Orientation

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. ijpsr.com For this compound, docking studies would be performed using a known or homology-modeled 3D structure of its target protein. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the receptor's binding site and scores them based on their energetic favorability.

The results of a docking simulation would reveal the most likely binding pose of this compound. This includes the spatial arrangement of the butyl chain, the methoxybenzene ring, and the sulfonylurea group within the binding pocket. This information is crucial for understanding which parts of the molecule are most important for binding and for identifying potential sites for modification to improve affinity.

Calculation of Binding Energies and Affinities

Once the binding mode is predicted, computational methods can be used to estimate the binding energy or binding affinity between the ligand and the receptor. These calculations provide a quantitative measure of the strength of the interaction. Lower binding energies typically indicate a more stable complex and higher affinity.

Various scoring functions are employed in docking software to estimate binding affinities. More rigorous methods, such as Molecular Mechanics with Generalized Born and Surface Area solvation (MM/GBSA) or Free Energy Perturbation (FEP), can provide more accurate predictions of binding free energies. These calculations are computationally intensive but offer valuable insights for lead optimization.

A hypothetical table of calculated binding energies for this compound and its analogs is presented below.

CompoundPredicted Binding ModeDocking Score (kcal/mol)Calculated Binding Free Energy (ΔG, kcal/mol)
This compoundHydrophobic pocket engagement of butyl group, H-bonds via sulfonylurea-8.5-10.2
Analog A-002 (Isobutyl, 4-methoxy)Deeper penetration into hydrophobic pocket-9.1-11.5
Analog A-003 (3-chloro)Altered electrostatic interactions-7.9-9.5
Analog A-005 (Pentyl)Enhanced hydrophobic interactions-9.5-12.1

Analysis of Molecular Interactions at the Active Site

A detailed analysis of the docked conformation reveals the specific molecular interactions that stabilize the ligand-receptor complex. These interactions can be categorized as:

Hydrogen Bonding: The sulfonylurea moiety is a prime candidate for forming hydrogen bonds with amino acid residues in the active site. The oxygen and nitrogen atoms can act as hydrogen bond acceptors and donors, respectively.

Hydrophobic Interactions: The butyl group and the phenyl ring are likely to engage in hydrophobic interactions with nonpolar residues in the binding pocket, contributing significantly to the binding affinity. researchgate.net

Van der Waals Interactions: These are non-specific attractive or repulsive forces between atoms that are in close proximity.

Pi-Pi Stacking: The aromatic methoxybenzene ring can interact with the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan through pi-pi stacking.

Molecular dynamics (MD) simulations can further elucidate the dynamic nature of these interactions over time, providing a more realistic representation of the binding event and the stability of the complex. nih.gov

In Silico Screening and Virtual Compound Library Design

In silico screening, or virtual screening, is a computational technique used in the early stages of drug discovery to search large libraries of chemical compounds and identify those that are most likely to bind to a drug target. jetir.org This approach significantly reduces the time and cost associated with traditional high-throughput screening.

Ligand-Based and Structure-Based Virtual Screening Methodologies

There are two main categories of virtual screening methodologies:

Ligand-Based Virtual Screening (LBVS): This method is employed when the 3D structure of the target is unknown, but a set of molecules with known activity is available. bepls.com LBVS relies on the principle that molecules with similar structures are likely to have similar biological activities. Pharmacophore modeling is a common LBVS technique where a 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are crucial for biological activity is generated based on the active ligands. researchgate.net This pharmacophore model is then used as a query to search for compounds with a similar arrangement of features in a chemical database.

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is available, SBVS can be utilized. Molecular docking is the most common SBVS method. In this approach, a library of compounds is docked into the binding site of the target protein, and the compounds are ranked based on their predicted binding affinity or docking score. nih.gov This allows for the identification of novel scaffolds that are structurally different from known active compounds but can still fit into the active site and form favorable interactions.

Design of Focused Libraries for Target-Specific Activities

The design and synthesis of focused compound libraries represent a strategic approach in modern drug discovery to efficiently explore the chemical space around a lead compound and to identify analogs with improved potency, selectivity, and pharmacokinetic properties. For this compound and its analogs, the construction of focused libraries is guided by Structure-Activity Relationship (SAR) data and computational modeling to generate a collection of compounds tailored for specific biological targets.

The underlying principle of designing a focused library is to introduce systematic structural modifications to the lead compound, in this case, this compound, to probe interactions with a biological target. This process is often iterative, with the biological data from one library informing the design of the next. The sulfonylurea scaffold offers multiple points for chemical diversification, making it amenable to the generation of focused libraries. Key areas for modification include the butyl group, the methoxybenzene moiety, and the sulfonylurea linkage itself.

Computational approaches play a pivotal role in the rational design of these libraries. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are employed to predict the binding affinity and activity of virtual compounds before their synthesis. This in silico screening allows for the prioritization of compounds that are most likely to be active, thereby saving time and resources. jetir.org For instance, a virtual library of this compound analogs can be generated by enumerating various substituents at different positions of the molecule. These virtual compounds can then be docked into the active site of a target protein to predict their binding modes and affinities.

A common strategy in designing focused libraries of sulfonylurea derivatives involves the use of chemical transformation rules to generate novel, yet synthetically accessible, analogs. nih.gov This can include the introduction of different alkyl or aryl groups, the substitution of the methoxy group with other electron-donating or electron-withdrawing groups, and the exploration of different substitution patterns on the benzene ring. For example, a focused library could be designed to explore the impact of the position of the methoxy group (ortho, meta, or para) on the biological activity.

The selection of the target for which the library is designed is crucial. Sulfonylurea derivatives are known to interact with a variety of biological targets, including the sulfonylurea receptor (SUR) in pancreatic β-cells, which is relevant for their use as antidiabetic agents. jetir.orgnih.gov Additionally, sulfonylureas have been investigated as inhibitors of the NLRP3 inflammasome and as potential anticancer agents. researchgate.net Therefore, a focused library of this compound analogs could be designed to target any of these proteins or pathways.

The synthesis of the designed library is typically carried out using parallel synthesis techniques, which allow for the rapid production of a large number of compounds. The synthesized compounds are then screened against the target of interest to identify hits. The data from this screening can then be used to refine the computational models and design the next generation of compounds.

Below is a hypothetical data table illustrating the design of a focused library of this compound analogs with modifications at the R1 (butyl chain) and R2 (substituent on the benzene ring) positions, along with their predicted binding affinities for a hypothetical target.

Compound IDR1 GroupR2 Group (Position)Predicted Binding Affinity (Ki, nM)
Parent n-Butyl3-Methoxy50
Analog-1 iso-Butyl3-Methoxy45
Analog-2 sec-Butyl3-Methoxy60
Analog-3 n-Propyl3-Methoxy75
Analog-4 n-Butyl4-Methoxy30
Analog-5 n-Butyl2-Methoxy80
Analog-6 n-Butyl3-Chloro40
Analog-7 n-Butyl3-Methyl55

This systematic approach of designing, synthesizing, and screening focused libraries of this compound analogs allows for a thorough exploration of the SAR of this chemical scaffold and can lead to the discovery of novel compounds with desired biological activities.

Preclinical and in Vitro Biological Evaluation of 3 Butyl 1 3 Methoxybenzenesulfonyl Urea

In Vitro Assays for Target Engagement and Functional Potency

Cellular Assays for KATP Channel Activity

There is no available scientific literature detailing the effects of 3-Butyl-1-(3-methoxybenzenesulfonyl)urea on ATP-sensitive potassium (KATP) channels. Consequently, no data from cellular assays, such as those measuring membrane potential changes or calcium influx in relevant cell lines, have been reported for this specific compound. While other sulfonylurea compounds are well-known modulators of KATP channels, the activity profile of this particular derivative remains uncharacterized.

Enzyme Inhibition Assays

A thorough search of scientific databases yielded no studies that have determined the enzyme inhibition profile of this compound. Therefore, no IC50 values for any target enzymes have been published.

Antimicrobial Activity Assessments

Evaluation of Antibacterial Efficacy Against Model Organisms

There are no published studies on the antibacterial efficacy of this compound against model organisms such as Escherichia coli or Bacillus subtilis. As a result, no data, including minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) values, are available.

Assessment of Antifungal Efficacy Against Phytopathogenic Fungi

Information regarding the antifungal activity of this compound against phytopathogenic fungi is not present in the available scientific literature. No studies have been published that evaluate its efficacy in this context.

Other Biological Activity Screenings

Beyond the specific areas mentioned above, there is no other publicly available information on any other biological activity screenings that may have been performed on this compound.

Antioxidant Potential Evaluation

No studies were found that evaluated the antioxidant properties of this compound.

Cholinesterase and Tyrosinase Inhibition Studies

There is no available research on the inhibitory effects of this compound on cholinesterase or tyrosinase enzymes.

Investigations in Isolated Tissue or Organ Preparations

Effects on Isolated Pancreatic Islets

No research has been published detailing the effects of this compound on isolated pancreatic islets.

Modulation of Glucose Transport in Adipocyte Models

There are no available studies investigating the role of this compound in modulating glucose transport in adipocyte models.

Future Research Directions and Perspectives on 3 Butyl 1 3 Methoxybenzenesulfonyl Urea

Design and Synthesis of Next-Generation Sulfonylurea Derivatives with Enhanced Selectivity

The future development of compounds structurally related to 3-Butyl-1-(3-methoxybenzenesulfonyl)urea will heavily rely on the principles of rational drug design to achieve superior selectivity and efficacy. The core structure, comprising a butyl group and a 3-methoxybenzenesulfonyl moiety, offers multiple avenues for systematic modification.

The N-butyl group plays a significant role in the lipophilicity and, consequently, the pharmacokinetic profile of the molecule. Future synthetic strategies could explore the impact of varying the alkyl chain length, introducing branching, or incorporating cyclic fragments. youtube.com Structure-activity relationship (SAR) studies on analogous N-alkyl-N'-(arylsulfonyl)ureas have indicated that the nature of the N-alkyl substituent is crucial for biological activity. youtube.comacs.org For instance, while N-propyl and higher homologues often exhibit activity, N-methyl and N-ethyl derivatives may be inactive. youtube.com There is also a potential for loss of activity if the alkyl chain becomes excessively long (e.g., 12 or more carbons). youtube.com

On the other hand, the 3-methoxybenzenesulfonyl fragment governs the electronic properties and potential interactions with biological targets. The methoxy (B1213986) group's position and electronic nature are critical. Future research should involve the synthesis of analogues with alternative substituents on the benzene (B151609) ring, such as halogens, nitro groups, or other alkyl groups, to modulate the compound's electronic and steric properties. This could lead to derivatives with enhanced affinity and selectivity for specific biological targets.

Moreover, the synthesis of novel sulfonylureas could involve the incorporation of moieties known to target specific receptors or enzymes. For example, glycosylated sulfonylureas have been designed to enhance selective uptake by pancreatic β-cells, potentially reducing cardiotoxic side effects. This approach of creating hybrid molecules could be applied to this compound to direct it toward novel biological targets.

The following table outlines potential modifications and their expected impact:

Structural ModificationRationalePotential Outcome
Variation of the N-Alkyl Group Modulate lipophilicity and pharmacokinetic properties.Improved absorption, distribution, metabolism, and excretion (ADME) profile; enhanced target engagement.
Substitution on the Benzene Ring Alter electronic and steric properties.Increased binding affinity and selectivity for the target protein.
Introduction of Targeting Moieties Direct the compound to specific cells or tissues.Enhanced therapeutic efficacy and reduced off-target effects.
Bioisosteric Replacement of the Urea (B33335) Linkage Improve metabolic stability and patentability.Novel compounds with potentially different pharmacological profiles.

Exploration of Novel Biological Applications Beyond Current Research Scope

While the primary historical application of sulfonylureas has been in diabetes management through their action on ATP-sensitive potassium (K-ATP) channels, recent research has unveiled a much broader spectrum of biological activities for this class of compounds. nih.gov Future investigations into this compound and its derivatives should extend beyond this traditional scope.

Emerging evidence suggests that sulfonylurea derivatives possess potential as anticancer agents. researchgate.net Some have been shown to inhibit receptor tyrosine kinases like c-Met, which are implicated in various cancers. nih.gov The structural features of this compound could be optimized to enhance such inhibitory activities. Furthermore, some sulfonylureas have demonstrated the ability to inhibit carbonic anhydrase, ectonucleotidases, and histamine (B1213489) receptors, opening up therapeutic possibilities in areas such as glaucoma, immune regulation, and allergic conditions. biomedpharmajournal.org

The antimicrobial and antifungal potential of sulfonylureas is another promising avenue for future research. nih.gov By targeting enzymes unique to microbial pathogens, such as acetohydroxyacid synthase (AHAS), novel derivatives of this compound could be developed as selective antimicrobial agents. researchgate.net

The table below summarizes potential novel biological applications for derivatives of this compound:

Potential Biological ApplicationRationale for Exploration
Anticancer Inhibition of key signaling pathways in cancer cells (e.g., c-Met kinase). nih.gov
Antimicrobial/Antifungal Targeting of essential microbial enzymes not present in humans (e.g., AHAS). researchgate.net
Enzyme Inhibition Modulation of enzymes like carbonic anhydrase and ectonucleotidases for various therapeutic purposes. biomedpharmajournal.org
Receptor Modulation Interaction with receptors other than the sulfonylurea receptor (SUR), such as histamine receptors. biomedpharmajournal.org

Integration of Advanced Experimental and Computational Techniques for Comprehensive Characterization

To fully elucidate the potential of this compound and its future derivatives, a multidisciplinary approach integrating advanced experimental and computational techniques will be indispensable.

Computational modeling will play a pivotal role in the initial stages of drug design and optimization. beilstein-journals.org Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies and 3D-QSAR (e.g., Comparative Molecular Field Analysis - CoMFA, and Comparative Molecular Similarity Indices Analysis - CoMSIA) can help in understanding the relationship between the chemical structure and biological activity, thereby guiding the synthesis of more potent and selective compounds. rsc.org Molecular docking simulations can predict the binding modes of these compounds with their biological targets, providing insights into the key molecular interactions. nih.gov

Advanced analytical techniques will be crucial for the thorough characterization of synthesized compounds. High-performance liquid chromatography (HPLC)-based methods, such as biomimetic chromatography, can be employed to rapidly assess the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of new derivatives. Furthermore, high-performance affinity chromatography (HPAC) can be utilized to study the binding of these compounds to plasma proteins like human serum albumin (HSA), which is a critical determinant of their pharmacokinetic behavior. nih.gov

Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and mass spectrometry, will remain fundamental for structural elucidation and purity assessment of the synthesized compounds.

Addressing Research Challenges and Identifying New Opportunities in Sulfonylurea Chemistry and Biology

The journey of developing novel therapeutic agents based on the this compound scaffold is not without its challenges. A primary hurdle is achieving high target selectivity to minimize off-target effects and associated toxicities. The historical association of some sulfonylureas with adverse effects such as hypoglycemia and potential cardiovascular risks underscores the need for designing next-generation compounds with improved safety profiles. nih.gov

Another challenge lies in overcoming drug resistance, particularly in the context of antimicrobial and anticancer applications. This necessitates a deep understanding of the resistance mechanisms and the design of compounds that can circumvent them.

Despite these challenges, the field of sulfonylurea chemistry is ripe with opportunities. The vast chemical space that can be explored around the this compound core structure presents a significant opportunity for the discovery of novel bioactive molecules. The growing understanding of the diverse biological roles of sulfonylurea-sensitive targets opens up new avenues for therapeutic intervention.

Furthermore, the advent of personalized medicine offers a paradigm shift in how sulfonylurea-based therapies could be utilized in the future. nih.gov By identifying genetic biomarkers that predict a patient's response to a particular sulfonylurea derivative, it may be possible to tailor treatments for individual patients, thereby maximizing efficacy and minimizing adverse reactions. nih.govmdpi.com This approach could revitalize the clinical application of sulfonylureas and solidify their place in the modern therapeutic arsenal. biomedpharmajournal.orgaxisagribu.com

Q & A

Q. What are the key synthetic methodologies for preparing 3-Butyl-1-(3-methoxybenzenesulfonyl)urea, and how do reaction conditions influence yield and purity?

The synthesis typically involves sulfonylation of 3-methoxybenzenesulfonyl chloride with butylurea derivatives under anhydrous conditions. Critical steps include:

  • Sulfonylation : Reacting 3-methoxybenzenesulfonyl chloride with 1-butylurea in a polar aprotic solvent (e.g., dichloromethane) with a base (e.g., triethylamine) to neutralize HCl byproducts. Excess sulfonyl chloride may improve yield but requires careful purification to avoid side products.
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures is recommended to isolate the pure product.
  • Optimization : Temperature control (0–5°C during sulfonylation) minimizes decomposition, while reaction time (4–6 hrs) balances conversion and side reactions.
    Reference analogs like Tolbutamide (a 4-methyl-substituted sulfonylurea) suggest similar protocols but require adjustments for the electron-donating methoxy group, which may slow sulfonylation .

Q. What analytical techniques are most effective for characterizing 3-Butyl-1-(3-methoxybenzesulfonyl)urea, and how are spectral data interpreted?

Key techniques include:

  • NMR Spectroscopy :
    • ¹H NMR : Methoxy protons (~δ 3.8 ppm), butyl chain protons (δ 0.9–1.6 ppm), and sulfonamide NH protons (δ 7.5–8.0 ppm, broad).
    • ¹³C NMR : Sulfonyl group carbons (~δ 115–120 ppm), methoxy carbon (~δ 55 ppm).
  • Mass Spectrometry (HRMS) : Expected molecular ion [M+H]+ at m/z 313.1 (C₁₂H₁₈N₂O₄S).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) validate purity (>98%).
    Comparisons with structurally similar sulfonylureas (e.g., Tolbutamide, C₁₂H₁₈N₂O₃S) highlight spectral consistency but require adjustments for the methoxy substituent .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

  • Storage : Stable at -20°C in inert atmospheres (N₂/Ar) for >12 months. Hydrolysis risk increases in aqueous solutions (pH < 5 or > 9), leading to sulfonic acid and urea derivatives.
  • Degradation Pathways :
    • Acidic conditions: Cleavage of the sulfonylurea bond to yield 3-methoxybenzenesulfonic acid and 1-butylurea.
    • Oxidative conditions: Methoxy group demethylation forms phenolic byproducts.
      Stability studies on Tolbutamide (64-77-7) suggest analogous degradation mechanisms, though the methoxy group may enhance oxidative susceptibility .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the biological activity of this compound derivatives?

  • Target Identification : Use homology modeling to predict binding to sulfonylurea receptors (SUR1) or ATP-sensitive K⁺ channels, leveraging known Tolbutamide-SUR1 interactions.
  • Docking Studies : Software like AutoDock Vina assesses binding affinity. The methoxy group’s electron-donating effects may enhance hydrogen bonding with receptor residues (e.g., Lysiridine 150).
  • QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with activity data to design analogs with improved potency.
    Prior studies on sulfonylurea antihyperglycemics highlight methoxy groups as modulators of receptor affinity .

Q. What experimental strategies resolve contradictions in reported biological data for sulfonylurea analogs?

  • Dose-Response Reproducibility : Validate assays across multiple cell lines (e.g., INS-1 β-cells vs. HEK293) to isolate tissue-specific effects.
  • Metabolic Interference Testing : Use LC-MS/MS to rule out off-target interactions with cytochrome P450 enzymes, which may metabolize the butyl chain.
  • Control Experiments : Compare results with Tolbutamide to benchmark activity thresholds.
    Discrepancies in sulfonylurea efficacy often arise from assay conditions (e.g., glucose concentration) or metabolite interference .

Q. How can in vitro assays differentiate the compound’s mechanism of action from other sulfonylureas?

  • Patch-Clamp Electrophysiology : Measure K⁺ current inhibition in pancreatic β-cells to confirm SUR1-dependent activity.
  • Calcium Imaging : Assess intracellular Ca²⁺ flux to distinguish insulin secretion pathways (e.g., SUR1 vs. non-receptor-mediated effects).
  • Competitive Binding Assays : Use radiolabeled glibenclamide to quantify receptor displacement efficiency.
    Tolbutamide’s well-characterized SUR1 binding provides a baseline for mechanistic comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.